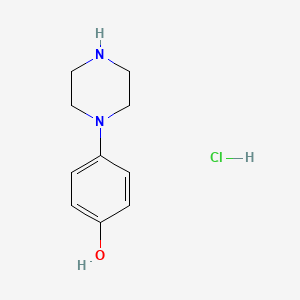

1-(4-Hydroxyphenyl)piperazine hydrochloride

説明

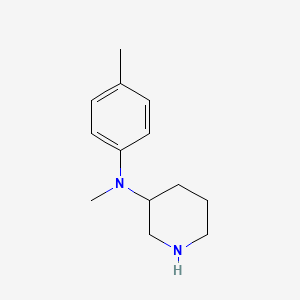

1-(4-Hydroxyphenyl)piperazine hydrochloride is a piperazine derivative . It is a structural analog of acetaminophen . Its multi-step preparation uses bis-(2-chloroethyl)amine hydrochloride and p-aminophenol as starting materials .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method uses the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The empirical formula of 1-(4-Hydroxyphenyl)piperazine is C10H14N2O . It has a molecular weight of 178.23 . The structure includes a six-membered ring containing two nitrogen atoms at opposite positions .Chemical Reactions Analysis

Piperazine derivatives have been synthesized through various chemical reactions. For instance, the synthesis of piperazines can proceed under catalytic amounts of copper by changing the solvent from 4:1 CH2Cl2/HFIP to 4:1 HFIP/CH3CN .Physical And Chemical Properties Analysis

While specific physical and chemical properties for 1-(4-Hydroxyphenyl)piperazine hydrochloride were not found, piperazine, a related compound, is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .科学的研究の応用

Synthesis and Characterization

1-(4-Hydroxyphenyl)piperazine hydrochloride serves as a versatile intermediate in the synthesis of various chemical compounds. For instance, it has been utilized in the creation of new compounds designed as dual antihypertensive agents. These compounds, after being synthesized, were transformed into their hydrochloride salts to study the protonation of nitrogen atoms within the piperazine ring, offering insights into their chemical behavior and potential pharmaceutical applications (Marvanová et al., 2016).

Antifungal and Anticancer Applications

The compound has also been identified as a critical intermediate in the production of antifungal medications. Its significance lies in its application within the pharmaceutical industry for developing new-generation antifungal drugs, reflecting its value in addressing global health challenges related to fungal infections (Changmei Ke et al., 2010). Furthermore, research into heterocyclic compounds incorporating 1-(4-Hydroxyphenyl)piperazine has revealed potential in vitro anticancer activities against bone cancer cell lines, highlighting the compound's relevance in cancer research and therapy development (G. Lv et al., 2019).

Antidepressant and Anticonvulsant Properties

Additionally, 1-(4-Hydroxyphenyl)piperazine hydrochloride derivatives have been explored for their potential as serotonin-selective reuptake inhibitors (SSRIs), aiming for an improved adverse reaction profile compared to existing antidepressants. This research underscores the compound's utility in developing medications with fewer side effects, particularly in the realm of mental health (Dorsey et al., 2004). The exploration of kojic acid derivatives involving 1-(4-Hydroxyphenyl)piperazine for anticonvulsant activities further illustrates the compound's diverse pharmaceutical applications, offering potential treatments for epilepsy and related neurological disorders (Aytemir et al., 2010).

Safety And Hazards

1-(4-Hydroxyphenyl)piperazine hydrochloride can cause severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid generating dusty conditions when handling this compound .

将来の方向性

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This opens up new possibilities for the development of novel piperazine derivatives with potential applications in medicinal chemistry .

特性

IUPAC Name |

4-piperazin-1-ylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQZYXZHPXPKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxyphenyl)piperazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol](/img/structure/B1464966.png)

![1-[3-(Hydroxymethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1464968.png)

![(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464969.png)

![[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464974.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1464975.png)

![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464977.png)

![[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464979.png)

![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464980.png)

![[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464981.png)

![{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464983.png)